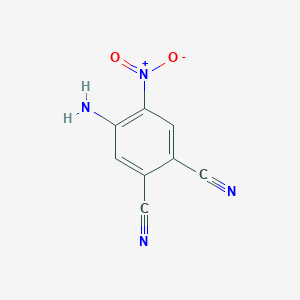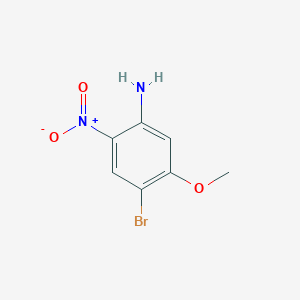
N-Boc-1,2,3,6-tetrahydropyridine
Descripción general
Descripción
Herbicidin A es un antibiótico nucleósido derivado de la adenosina con actividad herbicida, particularmente efectivo contra plantas dicotiledóneas . Fue originalmente aislado del caldo de fermentación de Streptomyces scopuliridis . Este compuesto ha despertado un interés significativo debido a su doble función como antibiótico y herbicida, lo que lo convierte en una herramienta valiosa tanto en los campos agrícola como médico .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Herbicidin A se produce típicamente a través de procesos de fermentación que involucran especies de Streptomyces . La biosíntesis de Herbicidin A involucra una serie de reacciones enzimáticas que conducen a la formación de su estructura central tricíclica única . Los pasos clave incluyen reacciones de C-glucosilación catalizadas por enzimas como Her4, Her5 y Her6 .
Métodos de producción industrial
La producción industrial de Herbicidin A se logra a través de la fermentación en cultivo sumergido de Streptomyces scopuliridis . La optimización de los parámetros de fermentación, como la relación carbono-nitrógeno, es crucial para maximizar el rendimiento . El caldo de fermentación se somete entonces a procesos de extracción y purificación para aislar Herbicidin A .
Análisis De Reacciones Químicas
Tipos de reacciones
Herbicidin A experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede modificar los grupos funcionales de la molécula de Herbicidin A.
Reducción: Las reacciones de reducción pueden alterar el estado de oxidación de átomos específicos dentro de la molécula.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones que involucran Herbicidin A incluyen:
Agentes oxidantes: Como el peróxido de hidrógeno o el permanganato de potasio.
Agentes reductores: Como el borohidruro de sodio o el hidruro de litio y aluminio.
Reactivos de sustitución: Como halógenos o agentes alquilantes.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados hidroxilados, mientras que las reacciones de reducción pueden producir formas reducidas de Herbicidin A .
Aplicaciones Científicas De Investigación
Herbicidin A tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
Herbicidin A ejerce sus efectos a través de varios mecanismos:
Actividad herbicida: Inhibe la germinación de semillas de plantas y protege los cultivos de la mancha bacteriana de las hojas.
Actividad antibiótica: Interfiere con el crecimiento y la proliferación de bacterias al dirigirse a vías moleculares específicas.
Blancos moleculares y vías: El compuesto se dirige a las vías de síntesis de ácidos nucleicos, interrumpiendo los procesos de replicación y transcripción en las bacterias.
Comparación Con Compuestos Similares
Herbicidin A es único debido a su doble función como antibiótico y herbicida. Los compuestos similares incluyen:
Herbicidin B: Otro antibiótico nucleósido con actividad herbicida similar.
Herbicidin F: Presenta actividades herbicidas, antibacterianas, antifúngicas y antiparasitarias.
Aureonucleomicina: Comparte una estructura central tricíclica similar con Herbicidin A y presenta actividades biológicas similares.
Herbicidin A destaca por su actividad específica contra plantas dicotiledóneas y su capacidad para proteger los cultivos de enfermedades bacterianas .
Propiedades
IUPAC Name |
tert-butyl 3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-10(2,3)13-9(12)11-7-5-4-6-8-11/h4-5H,6-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHHRQFHCPINIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC=CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10517997 | |
| Record name | tert-Butyl 3,6-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10517997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85838-94-4 | |
| Record name | tert-Butyl 3,6-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10517997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,6-Tetrahydropyridine, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














